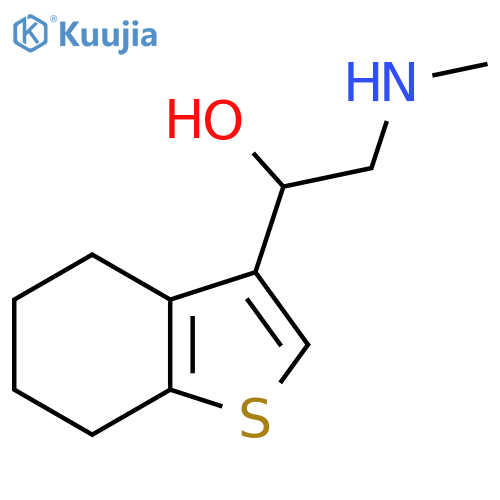

Cas no 2228992-95-6 (2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol)

2228992-95-6 structure

商品名:2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol

- 2228992-95-6

- EN300-1768723

-

- インチ: 1S/C11H17NOS/c1-12-6-10(13)9-7-14-11-5-3-2-4-8(9)11/h7,10,12-13H,2-6H2,1H3

- InChIKey: OGZFSSJYKBRFQM-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(CNC)O)C2=C1CCCC2

計算された属性

- せいみつぶんしりょう: 211.10308534g/mol

- どういたいしつりょう: 211.10308534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768723-0.05g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-5g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-10g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-2.5g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-5.0g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1768723-0.5g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-1g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-1.0g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1768723-0.1g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1768723-0.25g |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol |

2228992-95-6 | 0.25g |

$1300.0 | 2023-09-20 |

2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

2228992-95-6 (2-(methylamino)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量